Structural Differentiation: 3-Fluoro vs. 2-Bromo Substitution on the Benzamide Ring
CAS 838607-54-8 is the 3-fluoro substituted analog of MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, CAS 691392-89-9). MS-0022 demonstrates potent SMO antagonism with Hh pathway inhibition at low nanomolar concentrations [1]. The replacement of a 2-bromo substituent with a 3-fluoro group fundamentally changes the electronic (σ_m ≈ 0.34 for F vs. σ_o ≈ 0.47 for Br for field/inductive effects) and steric profile. While MS-0022 achieves SMO antagonism at the low nM range and downstream SUFU inhibition in the low µM range, the public domain currently contains no matched, quantitative functional assay data for CAS 838607-54-8, making direct activity comparison impossible [1].
| Evidence Dimension | Structural identity and known biological activity of direct analog |
|---|---|
| Target Compound Data | 3-fluoro substituent; Quantitative functional data not publicly available |
| Comparator Or Baseline | MS-0022 (2-bromo analog): Hh pathway SMO inhibition IC50 in low nM range; downstream SUFU inhibition in low µM range |
| Quantified Difference | No direct comparative data available. Data gap exists. |
| Conditions | Shh-Light II (Shh-L2) and alkaline phosphatase (AP) screening formats for MS-0022; conditions unknown for target compound |
Why This Matters
This highlights a critical evidence gap: researchers must either generate data de novo or consider procurement of the data-rich MS-0022 comparator.
- [1] Strand, M. F., Wilson, S. R., Dembinski, J. L., Holsworth, D. D., Khvat, A., Okun, I., Petersen, D., Krauss, S., & Bernhard, E. J. (2011). A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS ONE, 6(6), e19904. View Source
